molecular formula C6H6O3 B048929 2,3-Dimethylmaleic anhydride CAS No. 766-39-2

2,3-Dimethylmaleic anhydride

Cat. No. B048929
CAS RN: 766-39-2
M. Wt: 126.11 g/mol
InChI Key: MFGALGYVFGDXIX-UHFFFAOYSA-N
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Description

2,3-Dimethylmaleic anhydride is a butenolide, a 5-membered cyclic anhydride with a double bond between carbon atoms C2 and C3 . It is used as a reagent in the preparation of maleimides and also employed as an amino group protecting agent for superoxide dismutase .


Synthesis Analysis

The reaction of n-butylamine with 2,3-dimethylmaleic anhydride has been studied, with the effects of solvent, basic catalyst, and temperature investigated to optimize the reaction conditions for the efficient synthesis of dimethylmaleamic acids .


Molecular Structure Analysis

2,3-Dimethylmaleic anhydride is a 5-membered cyclic anhydride with a double bond between carbon atoms C2 and C3. The double bond locks the molecule in a planar conformation and stabilizes the acid anhydride against hydration .


Chemical Reactions Analysis

2,3-Dimethylmaleic anhydride can participate in various reactions. It acts as a reagent in the preparation of maleimides and is also employed as an amino group protecting agent for superoxide dismutase . It serves as a reactant in the dissociation of ribosomal proteins .


Physical And Chemical Properties Analysis

2,3-Dimethylmaleic anhydride has a melting point range of 92-95°C . It has a density of 1.107 g/cm3 at 100°C .

Scientific Research Applications

Preparation of Maleimides

2,3-Dimethylmaleic anhydride: is utilized as a key reagent in the synthesis of maleimides . Maleimides are valuable compounds in organic chemistry due to their reactivity and role in various chemical transformations. They serve as important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The anhydride’s reactivity allows for the efficient construction of maleimide frameworks, which can be further functionalized for diverse applications .

Amino Group Protecting Agent

In biochemical research, protecting groups are essential for the temporary modification of functional groups to prevent unwanted reactions. 2,3-Dimethylmaleic anhydride acts as a protecting agent for amino groups, particularly in proteins like superoxide dismutase (SOD). This application is crucial in studying and modifying proteins without affecting their amino functionalities .

Dissociation of Ribosomal Proteins

Ribosomes are complex molecular machines responsible for protein synthesis. 2,3-Dimethylmaleic anhydride is employed in the dissociation of ribosomal proteins, which is a critical step in understanding their structure and function. This application is significant in the field of molecular biology, where insights into ribosomal assembly and protein synthesis can lead to advancements in antibiotic development .

Preparation of Dimethylmaleic Acid Dimethyl Ester

The compound is used in the preparation of dimethylmaleic acid dimethyl ester , a derivative that finds applications in organic synthesis. This ester can be used as a building block for various synthetic routes, contributing to the creation of complex organic molecules .

Insect Acetylcholinesterase Inhibition

2,3-Dimethylmaleic anhydride: has been studied for its inhibitory effect on insect acetylcholinesterase (AChE), an enzyme crucial for nerve signal transmission. The compound’s ability to inhibit AChE can lead to the development of new insecticides, offering an alternative to traditional pesticides and addressing the issue of pesticide resistance .

Antioxidant System Impairment in Insects

Research has shown that 2,3-Dimethylmaleic anhydride can cause significant impairment in the antioxidant system of insects. This includes alterations in superoxide dismutase and catalase activities, along with changes in reduced glutathione levels. These effects contribute to the compound’s potential as an insecticidal agent .

Molecular Docking Studies

2,3-Dimethylmaleic anhydride: has been subject to molecular docking studies to understand its interaction with biological targets such as AChE. These studies provide insights into the compound’s mode of action at the molecular level, which is essential for the rational design of more effective and selective insecticides .

Biochemical Efficacy Evaluation

The biochemical efficacy of 2,3-Dimethylmaleic anhydride against various insect species has been evaluated. Studies have assessed its knockdown activity and overall toxicity, which are important parameters in determining its suitability as an insect control agent .

Mechanism of Action

Target of Action

2,3-Dimethylmaleic anhydride (DMMA) primarily targets the cells and tissues within the microenvironment of solid tumors . It interacts with the negatively charged cell membranes, promoting cell internalization .

Mode of Action

DMMA-modified nanocarriers, capable of charge reversal, can transform their charge from negative to positive upon reaching the tumor site . This enhances tumor penetration via transcytosis .

Biochemical Pathways

The modification of nanocarriers with DMMA and its derivatives, which are responsive to weak acid stimulation, represents a significant advance in the field of charge-reversal nanomedicines . They play a role in charge reversal, shell detachment, size shift, and ligand reactivation mechanisms .

Pharmacokinetics

The acid-sensitive amide bonds formed by DMMA exhibit stability under normal physiological conditions, thereby effectively extending the circulation time of the carrier in vivo .

Result of Action

The result of DMMA’s action is the enhanced efficacy of nanomedicines, particularly in the context of solid tumors . By promoting cell internalization and enhancing tumor penetration, DMMA-modified nanocarriers can overcome the substantial and complex physical barriers in the tumor tissue .

Action Environment

The action of DMMA is influenced by the pH environment. Its derivatives are responsive to weak acid stimulation, which is a characteristic feature of the tumor microenvironment . This pH responsiveness allows DMMA to exhibit its charge reversal properties effectively within the tumor site .

Safety and Hazards

2,3-Dimethylmaleic anhydride is harmful if swallowed . It is advised to avoid getting it in eyes, on skin, or on clothing. It should be used only under a chemical fume hood .

Future Directions

2,3-Dimethylmaleic anhydride has potential applications in the field of nanotechnology, particularly in the creation of charge reversal nano-systems for targeted drug delivery .

properties

IUPAC Name

3,4-dimethylfuran-2,5-dione
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InChI

InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3
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InChI Key

MFGALGYVFGDXIX-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=O)OC1=O)C
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Molecular Formula

C6H6O3
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DSSTOX Substance ID

DTXSID6061103
Record name 2,5-Furandione, 3,4-dimethyl-
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Molecular Weight

126.11 g/mol
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Physical Description

Fine white plates; [MSDSonline]
Record name 2,3-Dimethylmaleic anhydride
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Boiling Point

223 °C
Record name 2,3-DIMETHYLMALEIC ANHYDRIDE
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Solubility

VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER
Record name 2,3-DIMETHYLMALEIC ANHYDRIDE
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Density

1.107 AT 100 °C/4 °C
Record name 2,3-DIMETHYLMALEIC ANHYDRIDE
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Product Name

2,3-Dimethylmaleic anhydride

CAS RN

766-39-2
Record name Dimethylmaleic anhydride
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Melting Point

96 °C
Record name 2,3-DIMETHYLMALEIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

58.0 g (0.5 mol) of maleic anhydride and 4.7 g (0.05 mol) of 2-aminopyridine are boiled under reflux for 48 hours in 200 ml of glacial acetic acid. Working up as in Example 1 affords 17.0 g (54%) of dimethylmaleic anhydride with a melting point of 91°-93° C.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 98.0 g (1 mol) of maleic anhydride in 200 ml of glacial acetic acid is added dropwise over 1 hour to a boiling mixture of 1.7 g (0.01 mol) of 2-phenylaminopyridine and 22.8 g of sodium acetate trihydrate in 100 ml of glacial acetic acid. The mixture is subsequently boiled under reflux for 18 hours. Working up as in Example 1 affords 27.9 g (44.3%) of dimethylmaleic anhydride with a melting point of 91°-93° C.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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